![molecular formula C19H22N2O2 B4073096 N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4073096.png)
N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
Overview
Description
N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as Boc-protected amide, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of peptides and proteins due to its ability to protect the amide group from unwanted reactions during chemical synthesis.
Mechanism of Action
The mechanism of action of N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide involves the protection of the amide group during chemical synthesis. This compound reacts with the amine group of the amino acid, forming a N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamided amide. This protection ensures that the amide group does not undergo unwanted reactions during peptide synthesis, resulting in the production of high-quality peptides.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide in lab experiments include its ability to protect the amide group during peptide synthesis, resulting in the production of high-quality peptides. This compound is also easy to handle and store, making it a convenient reagent for peptide synthesis.
The limitations of using this compound in lab experiments include its cost, which is relatively high compared to other reagents used in peptide synthesis. This compound is also toxic and should be handled with care.
Future Directions
There are several future directions for the use of N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide in scientific research. One potential direction is the development of new methods for peptide synthesis using this compound. Another direction is the use of this compound in the preparation of novel pharmaceuticals and biologically active compounds. Additionally, further research is needed to explore the potential of this compound in other areas of scientific research.
Scientific Research Applications
N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide is widely used in scientific research for the synthesis of peptides and proteins. It is a useful reagent for the protection of the amide group during peptide synthesis, which is essential for the production of high-quality peptides. This compound is also used in the preparation of various pharmaceuticals and biologically active compounds.
properties
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-11-7-8-12-17(16)21-18(22)15-10-6-5-9-13(15)2/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDJCMKMFKPHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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